molecular formula C16H20FN3O2S B2819593 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine CAS No. 1396844-54-4

4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine

Cat. No.: B2819593
CAS No.: 1396844-54-4
M. Wt: 337.41
InChI Key: PDJRACFFWLADQN-UHFFFAOYSA-N
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Description

4-((1H-Pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research, integrating two privileged structures: a sulfonyl piperidine and a pyrazole ring. The molecular framework of this compound is recognized for its potential in various biochemical applications . The piperidine ring is a common feature in pharmaceuticals, and its modification with a sulfonyl group, as seen in this compound, is a strategy explored in the development of bioactive molecules. Specifically, sulfonyl piperidine derivatives have been investigated for targeting specific receptor pathways, such as in the treatment of prokineticin-mediated gastrointestinal disorders . The inclusion of the 3-fluorobenzyl group can influence the compound's electronic properties, metabolic stability, and binding affinity. The 1H-pyrazole moiety is a versatile heterocycle known to exhibit a wide spectrum of biological activities. Published research indicates that pyrazole-containing compounds can demonstrate anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making them valuable scaffolds for developing new therapeutic agents . The conjugation of the pyrazole ring to the piperidine via a methylene linker in this compound may contribute to its overall pharmacophore profile, potentially enabling interactions with various enzymatic targets. Application Note: This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis and medicinal chemistry. It is suited for in vitro studies to explore its mechanism of action, structure-activity relationships (SAR), and for screening against novel biological targets. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-16-4-1-3-15(11-16)13-23(21,22)20-9-5-14(6-10-20)12-19-8-2-7-18-19/h1-4,7-8,11,14H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJRACFFWLADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the piperidine ring with 3-fluorobenzylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced industrial techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazolylmethyl and fluorobenzylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectral differences between 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine and analogous compounds.

Table 1: Comparative Analysis of Piperidine-Pyrazole-Sulfonyl Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Key Spectral Data (NMR, IR) Reference
This compound (Target) 3-Fluorobenzylsulfonyl, pyrazolyl-methyl Not explicitly reported Likely via sulfonylation of piperidine* Not provided in evidence -
1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine p-Tolyl, trifluoromethyl, phenyl-sulfonyl 502.10 (as sodium salt) Celecoxib derivative + MgCl₂/Pyry-BF₄ ¹H/¹³C/¹⁹F NMR, HRMS, IR, melting point
1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)morpholine Morpholine ring instead of piperidine 472.13 (as sodium salt) Morpholine substitution in final step ¹H/¹³C/¹⁹F NMR, HRMS, IR
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6) Phenylpyrazole, methyl-piperidine Not reported Ethanol/acetic acid reflux with enaminone Recrystallized from ethanol
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Chlorophenyl, fluorophenyl, ketone Not reported X-ray crystallography resolved Single-crystal X-ray diffraction

Structural and Functional Insights

Core Modifications: The target compound’s 3-fluorobenzylsulfonyl group distinguishes it from the p-tolyl-trifluoromethyl-phenylsulfonyl substituent in , which increases steric bulk and electron-withdrawing effects. Fluorine atoms improve membrane permeability and metabolic stability compared to non-halogenated analogs .

Synthetic Routes :

  • The target compound likely follows a sulfonylation pathway similar to , where piperidine reacts with a sulfonyl chloride precursor. In contrast, employs MgCl₂/Pyry-BF₄ for late-stage functionalization of celecoxib derivatives, enabling regioselective sulfonyl chloride formation.

Spectral Characterization :

  • While the target compound lacks reported spectral data, analogs in show distinct ¹⁹F NMR signals (δ -62 ppm for CF₃ groups) and IR peaks for sulfonyl S=O stretching (~1350 cm⁻¹). The absence of ketone or morpholine moieties in the target compound would result in divergent spectral profiles compared to .

Biological Relevance :

  • Piperidine-4-one derivatives (e.g., ) exhibit conformational rigidity due to the ketone group, which may enhance binding specificity. However, the target compound’s methyl-linked pyrazole could offer greater rotational freedom for target accommodation.

Biological Activity

The compound 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound integrates a piperidine core with pyrazole and sulfonyl functionalities, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{18}F_N_3O_2S. Its structure can be represented as follows:

\text{4 1H pyrazol 1 yl methyl 1 3 fluorobenzyl sulfonyl piperidine}

This structure is characterized by:

  • A piperidine ring , which is often associated with various biological activities including analgesic and anti-inflammatory effects.
  • A pyrazole group , known for its role in anticancer and anti-inflammatory activities.
  • A sulfonyl moiety , which enhances solubility and bioavailability.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported . The compound has been evaluated for its antibacterial potential, yielding promising results.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate
Escherichia coliWeak to Moderate

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant as it relates to neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition were found to be notably low, indicating high potency:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.

Anticancer Activity

The anticancer potential of similar compounds has been widely documented. The incorporation of pyrazole into the structure enhances its activity against various cancer cell lines. Preliminary results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways fully.

Case Studies

Several case studies have explored the biological activities of related compounds with similar structures:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their antibacterial and enzyme inhibitory activities. Results showed that modifications in the sulfonamide group significantly affected their pharmacological profiles .
  • Docking Studies : In silico docking studies demonstrated favorable interactions between the compound and target proteins involved in bacterial resistance mechanisms, suggesting a promising avenue for further development .
  • In Vivo Studies : Animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound, focusing on its potential use in treating bacterial infections and neurodegenerative disorders.

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